1-(4-ethenylbenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
4-METHYL-3,5-BIS(4-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex structure, which includes multiple aromatic rings and a vinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3,5-BIS(4-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the methyl groups: Methylation can be performed using methyl iodide in the presence of a base.
Attachment of the 4-methylphenyl groups: This can be done via Friedel-Crafts alkylation.
Addition of the vinylbenzyl group: This step might involve a Heck reaction, where a vinyl group is coupled to the benzyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-3,5-BIS(4-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove double bonds or reduce nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 4-METHYL-3,5-BIS(4-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE would depend on its specific application. For instance:
Biological Activity: If used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Chemical Reactivity: The compound’s reactivity could be influenced by the electronic effects of its substituents, directing its behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOLE: Lacks the vinylbenzyl group, which might affect its reactivity and applications.
3,5-BIS(4-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE: Lacks the methyl group on the pyrazole ring, potentially altering its chemical properties.
4-METHYL-3,5-BIS(PHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE: Lacks the methyl groups on the phenyl rings, which could influence its steric and electronic characteristics.
Uniqueness
The unique combination of substituents in 4-METHYL-3,5-BIS(4-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE gives it distinct chemical and physical properties, making it valuable for specific applications where these characteristics are advantageous.
Properties
Molecular Formula |
C27H26N2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-4-methyl-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C27H26N2/c1-5-22-10-12-23(13-11-22)18-29-27(25-16-8-20(3)9-17-25)21(4)26(28-29)24-14-6-19(2)7-15-24/h5-17H,1,18H2,2-4H3 |
InChI Key |
OHUFCMOTHYDAPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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